REACTION_CXSMILES
|
S(=O)(=O)(O)O.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][CH2:12][NH:13][CH:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24])[C:15](N)=[O:16].[ClH:25].[CH3:26][OH:27]>>[ClH:24].[CH3:26][O:27][C:15](=[O:16])[CH:14]([NH:13][CH2:12][CH2:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:25] |f:4.5|
|
Name
|
[2-(2-thienyl)ehylamino](2-chlorophenyl)acetamide
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture is shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated under reflux conditions for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6-7 hours, till the end of the reaction
|
Duration
|
6.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
Methanol is distilled off in vacuo, to the residue 75 ml of 1,2-dichloroethane and 75 ml of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 2×20 ml of 1,2-dichloroethane
|
Type
|
EXTRACTION
|
Details
|
the unified organic phase is extracted with 50 ml of 5% sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 50 ml of water, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying material is filtered off
|
Type
|
TEMPERATURE
|
Details
|
under cooling into the solution
|
Type
|
FILTRATION
|
Details
|
The precipitated crystalline product is filtered off
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(C1=C(C=CC=C1)Cl)NCCC=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |